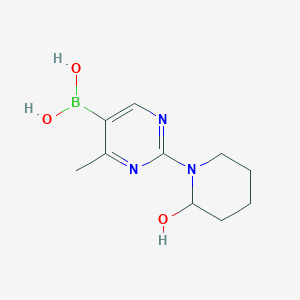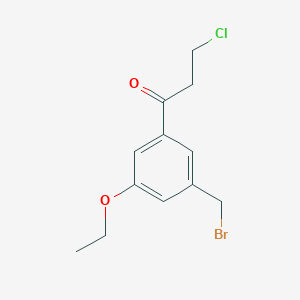
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by chlorination and ethoxylation. For instance, the bromination can be carried out using bromine in carbon tetrachloride, followed by chlorination using thionyl chloride . The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or carboxylic acid derivative .
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The ethoxy group may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(3-Ethoxyphenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-5-methoxyphenyl)-3-chloropropan-1-one
Comparison: 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which can participate in various substitution reactions, and the ethoxy group, which can enhance solubility and reactivity . Compared to its analogs, this compound may offer distinct advantages in terms of reactivity and application potential .
Propiedades
Fórmula molecular |
C12H14BrClO2 |
|---|---|
Peso molecular |
305.59 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-11-6-9(8-13)5-10(7-11)12(15)3-4-14/h5-7H,2-4,8H2,1H3 |
Clave InChI |
CXWJZQUETCQOJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)C(=O)CCCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


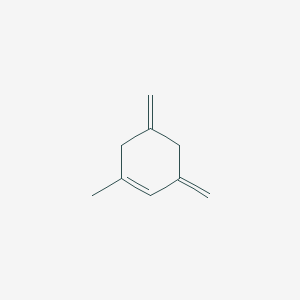
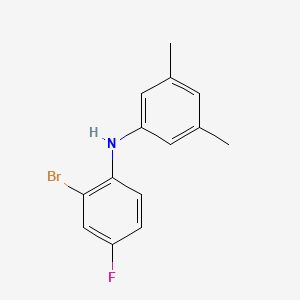
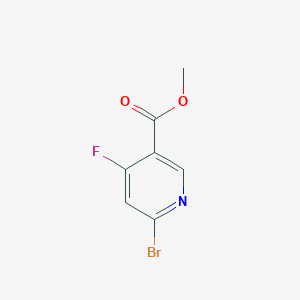
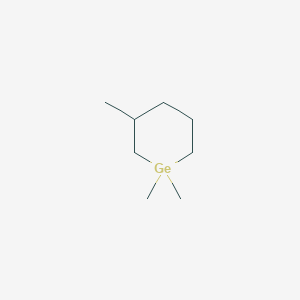
![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
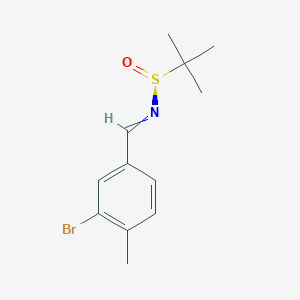
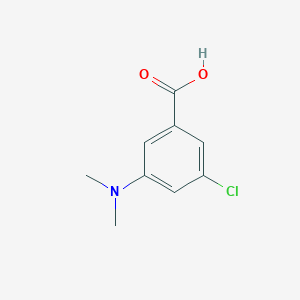
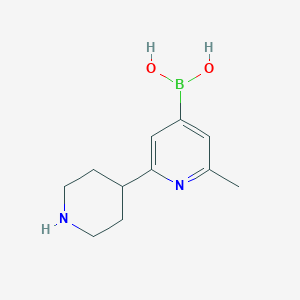
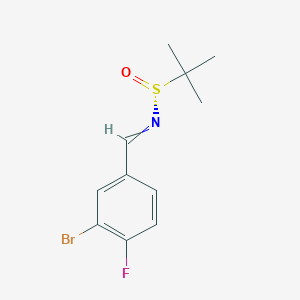
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
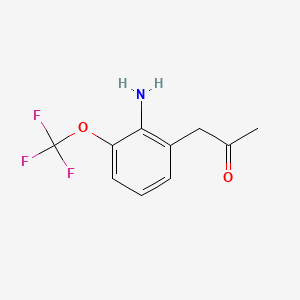
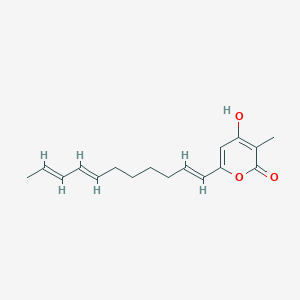
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
